Pyridazine-3-carbohydrazide
Overview
Description
Pyridazine-3-carbohydrazide is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . It has been found to exhibit a wide range of pharmacological activities . It is also used in laboratory chemicals .
Synthesis Analysis
The synthesis of Pyridazine-3-carbohydrazide involves various chemical reactions. A base-mediated method was developed for the synthesis of pyridine-3-carbohydrazide schiff’s bases . Another synthesis involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate 1 with triethyl orthoformate in the presence of acetic anhydride as a catalyst .Molecular Structure Analysis
Pyridazine-3-carbohydrazide is a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
Pyridazine-3-carbohydrazide can undergo various chemical reactions. For instance, it can participate in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Pyridazine derivatives have been synthesized for their potential antibacterial activities. For instance, thieno[2,3-c]pyridazines, developed using Pyridazine-3-carbohydrazide as a starting material, showed promising antibacterial properties (Al-Kamali et al., 2014).
Electrochemical Behavior
- Pyridazine derivatives, including those derived from Pyridazine-3-carbohydrazide, have been studied for their electrochemical behavior, which is crucial for understanding their potential applications in various chemical processes (Abdelghani et al., 2012).
Enzyme Inhibitors
- Research has indicated that pyrazole[3,4-d]pyridazine derivatives can act as effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These properties are vital for developing treatments for conditions related to these enzymes (Taslimi et al., 2019).
Synthesis of Heterocycles
- Pyridazine derivatives have been used in synthesizing various heterocycles, which are important in medicinal chemistry due to their diverse biological activities (Deeb & El-Abbasy, 2006).
Multifunctionalized Pyridazines
- A straightforward approach to synthesizing multifunctionalized pyridazines has been reported, demonstrating the versatility and potential applications of these compounds in various chemical syntheses (Komkov et al., 2015).
Medicinal Chemistry Applications
- Pyridazine derivatives have shown potential in medicinal chemistry, particularly in antimicrobial and antifungal applications. Their diverse biological properties have made them subjects of interest in the development of new therapeutic agents (Mustafa & Mostafa, 2020).
Safety And Hazards
Pyridazine-3-carbohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Pyridazine-3-carbohydrazide, as a derivative of pyridazine, has potential applications in medicinal chemistry and optoelectronics . The recent advances in [3 + n] cycloaddition reactions in the pyridazine series as well as their medicinal chemistry and optoelectronic applications over the last ten years have been reviewed . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
pyridazine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-8-5(10)4-2-1-3-7-9-4/h1-3H,6H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBVLAGQLFROAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657092 | |
Record name | Pyridazine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3-carbohydrazide | |
CAS RN |
89463-74-1 | |
Record name | Pyridazine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridazine-3-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical reaction discussed in the research paper, and what is its significance?
A1: The paper investigates the cyclocondensation reactions of pyridazine-3-carbohydrazides with aldehydes []. This reaction is significant because it leads to the formation of various substituted triazolo[4,3-b]pyridazine derivatives. These heterocyclic compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
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